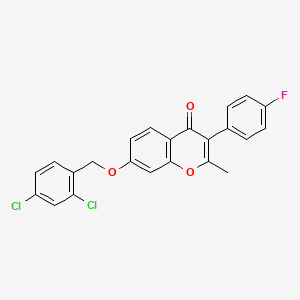![molecular formula C22H24ClN3O3S B11141902 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11141902.png)
1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a synthetic compound that features a combination of indole, piperidine, and sulfonyl functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Coupling Reactions: The final step involves coupling the indole and piperidine intermediates with the 4-chlorophenylsulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Sulfide derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-2-(2-phenylvinyl)-1,3-oxazol-5-ylpiperidine
- (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is unique due to its combination of indole, piperidine, and sulfonyl functional groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C22H24ClN3O3S |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-indol-1-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3S/c23-19-5-7-20(8-6-19)30(28,29)26-14-10-18(11-15-26)22(27)24-12-16-25-13-9-17-3-1-2-4-21(17)25/h1-9,13,18H,10-12,14-16H2,(H,24,27) |
InChI Key |
VPRFWAIIBIRAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11141822.png)
![[2-(Isobutylamino)-1,3-thiazol-4-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11141830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11141835.png)
![5-(4-tert-butylphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141840.png)
![3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11141847.png)
![6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11141850.png)
![N~1~-(4-methoxybenzyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11141856.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11141859.png)

![methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B11141876.png)
![N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11141877.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11141881.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11141886.png)
![2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11141896.png)
